molecular formula C9H5BrF4O2 B15202447 5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane

5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane

Cat. No.: B15202447
M. Wt: 301.03 g/mol
InChI Key: ZTEPMZUHKUJLEA-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is an organic compound that features a bromomethyl group and four fluorine atoms attached to a benzodioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the bromination of a precursor compound. One common method is the bromination of 2,2,3,3-tetrafluoro-1,4-benzodioxane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Various substituted benzodioxane derivatives.

    Oxidation: Benzodioxane carboxylic acids or aldehydes.

    Reduction: 2,2,3,3-tetrafluoro-1,4-benzodioxane.

Scientific Research Applications

5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Medicine: Investigated for its potential use in radiolabeling and imaging studies due to the presence of fluorine atoms, which can be detected using positron emission tomography (PET).

    Industry: Utilized in the production of specialty polymers and materials with enhanced properties such as increased resistance to solvents and chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various derivatives. The fluorine atoms in the compound can influence the electronic properties of the molecule, affecting its reactivity and interactions with other chemical species.

Comparison with Similar Compounds

    5-(Chloromethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane: Similar structure but with a chloromethyl group instead of a bromomethyl group. It may exhibit different reactivity due to the difference in halogen atoms.

    5-(Iodomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane: Contains an iodomethyl group, which is more reactive in nucleophilic substitution reactions compared to the bromomethyl group.

    2,2,3,3-Tetrafluoro-1,4-benzodioxane: Lacks the bromomethyl group, making it less reactive in substitution reactions but still useful as a fluorinated building block.

Uniqueness: 5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is unique due to the presence of both bromomethyl and tetrafluorinated benzodioxane moieties

Properties

Molecular Formula

C9H5BrF4O2

Molecular Weight

301.03 g/mol

IUPAC Name

5-(bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxine

InChI

InChI=1S/C9H5BrF4O2/c10-4-5-2-1-3-6-7(5)16-9(13,14)8(11,12)15-6/h1-3H,4H2

InChI Key

ZTEPMZUHKUJLEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)CBr

Origin of Product

United States

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